Methyl 6-bromoquinoline-4-carboxylate hydrochloride
Description
Methyl 6-bromoquinoline-4-carboxylate hydrochloride is a halogenated quinoline derivative characterized by a bromo substituent at the 6-position and a methyl carboxylate group at the 4-position of the quinoline core. Its hydrochloride salt form enhances solubility, making it suitable for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H9BrClNO2 |
|---|---|
Molecular Weight |
302.55 g/mol |
IUPAC Name |
methyl 6-bromoquinoline-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H8BrNO2.ClH/c1-15-11(14)8-4-5-13-10-3-2-7(12)6-9(8)10;/h2-6H,1H3;1H |
InChI Key |
NOODRHKUVPYGAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=C(C=CC2=NC=C1)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Bromoquinoline-4(1H)-one
A robust method to prepare 6-bromoquinoline-4(1H)-one involves the following:
- Starting materials: 4-bromaniline and ethyl propiolate
- Reaction conditions: Under nitrogen or inert atmosphere, 4-bromaniline is reacted with ethyl propiolate in methanol at 30–50°C to yield 3-(4-bromaniline) ethyl acrylate.
- Cyclization: The crude acrylate is dissolved in diphenyl ether and heated at 200–220°C for approximately 2 hours to induce cyclization, forming 6-bromoquinoline-4(1H)-one.
- Isolation: The reaction mixture is cooled, poured into petroleum ether, filtered, and the residue is washed with ethyl acetate to obtain the quinoline-one intermediate with yields around 77%.
Conversion to 6-Bromo-4-chloroquinoline
- Reagents: 6-bromoquinoline-4(1H)-one is reacted with phosphorus trichloride (PCl3) in toluene.
- Conditions: The mixture is refluxed for about 2 hours until the starting material is consumed.
- Workup: After cooling, the reaction mixture is evaporated, and the residue is triturated with ether, filtered, and dried to yield 6-bromo-4-chloroquinoline with yields reported up to 92.6%.
Esterification to Methyl 6-Bromoquinoline-4-carboxylate
- Method: The 6-bromo-4-chloroquinoline derivative can be subjected to nucleophilic substitution with sodium methoxide or methanol under reflux conditions.
- Alternative: Direct esterification of the corresponding quinoline-4-carboxylic acid with methanol in the presence of acid catalysts.
- Microwave-assisted synthesis: Reports indicate microwave irradiation can enhance reaction rates and yields for quinoline ester formation by reducing reaction times significantly.
Formation of Hydrochloride Salt
- The free base methyl 6-bromoquinoline-4-carboxylate is treated with hydrochloric acid gas or an aqueous HCl solution to form the hydrochloride salt.
- This step improves the compound's stability and solubility for further biological evaluation.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of 3-(4-bromaniline) ethyl acrylate | 4-bromaniline, ethyl propiolate, methanol | 30–50°C | Several hours | N/A | Inert atmosphere, nitrogen or argon |
| Cyclization to 6-bromoquinoline-4(1H)-one | Diphenyl ether | 200–220°C | ~2 hours | 77 | High temperature needed for ring closure |
| Chlorination to 6-bromo-4-chloroquinoline | Phosphorus trichloride, toluene | Reflux (~110°C) | 2 hours | 92.6 | Efficient chlorination step |
| Esterification to methyl ester | Sodium methoxide in methanol or acid catalysis | Reflux (~65–80°C) | 6–40 hours | Variable | Microwave-assisted methods improve yield |
| Hydrochloride salt formation | HCl gas or aqueous HCl | Room temperature | 1–2 hours | Quantitative | Improves stability and handling |
Research Findings and Comparative Analysis
- The bromine substituent at the 6-position enhances the electrophilicity of the quinoline ring, facilitating substitution reactions and potentially improving biological activity through interactions with nucleophilic sites in biomolecules.
- Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for quinoline derivatives, including methyl esters.
- Comparative studies with other halogenated quinolines (e.g., 6-chloroquinoline-4-carboxylic acid) indicate that the nature of the halogen affects both reactivity and bioactivity profiles.
- Purity levels above 98% are typically achieved through chromatographic purification and recrystallization steps, confirmed by HPLC and NMR analyses.
Summary Table of Key Synthesis Steps
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromoquinoline-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation: Products may include quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Ester Hydrolysis: The major product is 6-bromoquinoline-4-carboxylic acid.
Scientific Research Applications
Methyl 6-bromoquinoline-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 6-bromoquinoline-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties


Key Observations :
- Halogenation: Both Methyl 6-bromoquinoline-4-carboxylate HCl and 6-(bromomethyl)-4-chloroquinoline feature bromine substituents, but the latter includes a chlorinated position, which may alter reactivity and biological targeting .
- Ester Groups : The methyl carboxylate in the target compound and Yohimbine hydrochloride suggests shared synthetic versatility, though Yohimbine’s complex yohimban backbone confers distinct pharmacological properties (e.g., α₂-adrenergic receptor antagonism) .
- Solubility : Hydrochloride salts (e.g., KHG26792, Yohimbine HCl) generally exhibit enhanced aqueous solubility compared to their freebase counterparts, a critical factor in drug formulation .
Biological Activity
Methyl 6-bromoquinoline-4-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is a derivative of quinoline, characterized by a bromine atom at the 6-position and a carboxylate group at the 4-position. This structural configuration is significant as it influences the compound's biological properties, including its interaction with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, compounds with similar structures have demonstrated significant inhibition against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 1 × 10⁻⁶ to 1 × 10⁻⁵ mg/mL, showcasing their potency against resistant strains .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Methyl 6-bromoquinoline-4-carboxylate | Pseudomonas aeruginosa | 1 × 10⁻⁵ |
| Methyl 6-bromoquinoline-4-carboxylate | Klebsiella pneumoniae | 1 × 10⁻⁶ |
Anticancer Properties
This compound has also shown promising anticancer activity. Research indicates that derivatives of quinoline can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC₅₀ values for these compounds typically range from 0.69 to 22 μM, suggesting a strong potential for further development as anticancer agents .
Table 2: Anticancer Activity of Quinoline Derivatives
| Cell Line | Compound | IC₅₀ (μM) |
|---|---|---|
| MCF-7 | Methyl 6-bromoquinoline-4-carboxylate | 20.1 |
| A549 | Methyl 6-bromoquinoline-4-carboxylate | 14 |
The mechanism through which methyl 6-bromoquinoline-4-carboxylate exerts its biological effects is believed to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent apoptosis in cancer cells. Additionally, interference with tubulin polymerization has been suggested as a contributing factor to its cytotoxicity .
Case Studies
- Antimicrobial Efficacy Against Mycobacterium tuberculosis : A study involving arylated quinoline carboxylic acids demonstrated that modifications at the C-6 position significantly enhanced activity against Mycobacterium tuberculosis. The compound's structural characteristics were crucial in determining its efficacy against both replicating and non-replicating forms of the bacterium .
- Cytotoxicity Assessment : In vitro studies on various cancer cell lines revealed that this compound exhibited selective cytotoxicity, particularly against breast and lung cancer cells. The findings suggest that further optimization of this compound could lead to effective therapeutic agents for cancer treatment .
Q & A
Q. How do solvent and pH influence the stability of this compound in aqueous systems?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–10). Monitor degradation via HPLC-UV and identify products (e.g., hydrolysis to carboxylic acid). Compare with methylene blue and L-NAME hydrochloride, where pH-dependent stability correlates with protonation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


